2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl phenoxyacetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE is a complex organic compound with a unique structure that combines a benzoxathiol ring with a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted thiol and a carbonyl compound, under acidic or basic conditions.
Introduction of the Phenoxyacetate Group: This step involves the esterification of the benzoxathiol intermediate with phenoxyacetic acid or its derivatives, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate group, where nucleophiles like amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but lacks the phenyl and phenoxyacetate groups.
7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Similar but without the oxo group.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-PHENOXYACETATE is unique due to the combination of the benzoxathiol ring with both phenyl and phenoxyacetate groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H14O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C21H14O5S/c22-19(13-24-15-9-5-2-6-10-15)25-16-11-17(14-7-3-1-4-8-14)20-18(12-16)27-21(23)26-20/h1-12H,13H2 |
InChI Key |
CHPPUCFNHGPTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4)SC(=O)O3 |
Origin of Product |
United States |
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